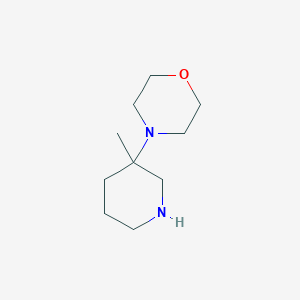

4-(3-Methyl-3-piperidinyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

4-(3-methylpiperidin-3-yl)morpholine |

InChI |

InChI=1S/C10H20N2O/c1-10(3-2-4-11-9-10)12-5-7-13-8-6-12/h11H,2-9H2,1H3 |

InChI Key |

IOLIPIJRWHMUTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCNC1)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 3 Methyl 3 Piperidinyl Morpholine and Its Analogues

Established Synthetic Pathways for the Core Morpholine-Piperidine Moiety

The synthesis of the fundamental 4-(piperidinyl)morpholine scaffold, the parent structure of the target compound, can be achieved through several established routes. These methods focus on efficiently forging the crucial carbon-nitrogen bond between the two heterocyclic rings.

Stepwise Assembly Approaches

Stepwise assembly represents a classical and widely utilized strategy for constructing the morpholine-piperidine moiety. A common and effective method is the reductive amination between a suitably protected 4-piperidone (B1582916) derivative and morpholine (B109124).

For instance, a synthesis can commence with N-tert-butoxycarbonyl-4-piperidone (Boc-4-piperidone). This starting material reacts with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-Boc protected 4-morpholinopiperidine (B1299061). The reaction typically proceeds by the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ. The final step involves the removal of the Boc protecting group under acidic conditions, for example, using a solution of hydrochloric acid in 1,4-dioxane, to yield the desired 4-morpholinopiperidine core. jraic.com

An alternative, yet similar, approach employs 1-benzyl-4-piperidone. The reaction with morpholine under reductive amination conditions yields 4-(1-benzylpiperidin-4-yl)morpholine. The benzyl (B1604629) protecting group can then be removed through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to afford the final scaffold. chemicalbook.com These stepwise methods are robust and allow for the synthesis of the core structure from readily available starting materials.

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | N-Boc-4-piperidone | Morpholine, Acetic Acid, Pd/C, H₂ | N-Boc-4-morpholinopiperidine | jraic.com |

| 2 | N-Boc-4-morpholinopiperidine | HCl in 1,4-dioxane | 4-Morpholinopiperidine | jraic.com |

| 1 | 1-Benzyl-4-piperidone | Morpholine, Toluene (heated) | 4-(1-Benzylpiperidin-4-yl)morpholine | chemicalbook.com |

| 2 | 4-(1-Benzylpiperidin-4-yl)morpholine | Pd/C, H₂ | 4-Morpholinopiperidine | chemicalbook.com |

Multi-Component Reactions

Multi-component reactions (MCRs) offer a powerful and efficient alternative for constructing complex heterocyclic scaffolds like morpholines and piperidines from simple precursors in a single step. chemrevlett.comnih.gov These reactions are characterized by high atom economy and operational simplicity, as multiple bonds are formed in one pot.

One notable MCR strategy for the de novo assembly of morpholine and piperazine (B1678402) rings involves a multicomponent Ugi-tetrazole reaction followed by an intramolecular SN2 cyclization. frontiersin.orgprepchem.com In this approach, an α-halo aldehyde or ketone, an isocyanide, trimethylsilyl (B98337) azide, and an amino alcohol (like ethanolamine (B43304) for morpholine synthesis) are combined. prepchem.com The initial Ugi reaction forms a linear adduct, which, upon treatment with a base, undergoes intramolecular cyclization to yield the morpholine ring. While this method builds the morpholine ring itself rather than directly coupling it to a pre-existing piperidine (B6355638), the principles demonstrate the power of MCRs in rapidly generating substituted heterocyclic systems that could be further elaborated to form the target moiety. frontiersin.org The development of MCRs for directly synthesizing complex piperidine scaffolds is an active area of research, providing a convergent route to highly functionalized derivatives. chemrevlett.comchemicalbook.com

Introduction of the 3-Methyl Substituent and Other Functionalizations

The synthesis of the specific target compound, 4-(3-methyl-3-piperidinyl)morpholine, requires the strategic introduction of a methyl group at the C-3 position of the piperidine ring. The most direct approach involves starting with a pre-functionalized piperidone ring.

A key intermediate, 1-benzyl-3-methyl-4-piperidone (B123424), can be synthesized via the α-alkylation of 1-benzyl-4-piperidone. acs.orgorganic-chemistry.org The reaction involves treating the N-benzylated piperidone with a strong base, such as sodium hydride (NaH), to generate an enolate. This enolate is then trapped by an electrophile, in this case, methyl iodide, to install the methyl group at the C-3 position. acs.orgorganic-chemistry.org

Once the 1-benzyl-3-methyl-4-piperidone intermediate is obtained, the synthesis can proceed similarly to the stepwise assembly of the unsubstituted core. Reductive amination with morpholine would form the C4-N bond, yielding 4-(1-benzyl-3-methylpiperidin-4-yl)morpholine. The final step would be the hydrogenolysis of the N-benzyl protecting group to provide the target compound, this compound.

| Reaction | Substrate | Reagents | Product | Reference |

| α-Alkylation | 1-Benzyl-4-piperidone | 1. NaH, THF; 2. Methyl iodide | 1-Benzyl-3-methyl-4-piperidone | acs.orgorganic-chemistry.org |

| Deprotection | N-Boc-3-methyl-4-piperidone | Ethanolic-HCl | 3-Methylpiperidin-4-one hydrochloride | chemrevlett.com |

Further functionalization at the C-3 position to create analogues with diverse substituents is also possible. For example, methods for the synthesis of 3,3-disubstituted piperidines have been developed. These include the sequential dialkylation of phenylglycinol-derived oxazolopiperidone lactams, where two different alkyl groups can be introduced stereoselectively. google.com Another approach is the Bargellini reaction, which can be used to assemble a gem-disubstituted piperidine core in a one-pot procedure from a protected 3-piperidinone. frontiersin.org

Catalytic Approaches in the Synthesis of Substituted Amines

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in amine synthesis. These methods avoid the cost and toxicity often associated with metal catalysts. For example, organocatalytic systems have been developed for the efficient synthesis of α-tertiary amines. acs.org One such system utilizes a dodecylbenzenesulfonic acid–squaramide complex to promote a water-accelerated multicomponent reaction, demonstrating the ability of organocatalysts to construct complex amine structures. acs.org

Asymmetric organocatalysis is particularly valuable for producing chiral amines, which is relevant for creating specific stereoisomers of substituted piperidines. researchgate.net For instance, the allylation of imines, catalyzed by chiral aminophenols or disulfonimides, provides a route to chiral homoallylic amines, which are versatile synthetic intermediates. researchgate.net While not directly applied to the target molecule's synthesis in the literature, these principles highlight the potential of organocatalysis to control stereochemistry and build complex amine-containing structures.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are indispensable for the formation of C-N bonds. Palladium- and copper-catalyzed cross-coupling reactions are among the most robust methods for connecting amine and halide (or pseudohalide) components.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming C-N bonds between aryl or heteroaryl halides and amines. rsc.org This reaction could be envisioned as a strategy to couple morpholine with a suitably functionalized piperidine derivative (e.g., a 4-halopiperidine). The continuous development of ligands and catalytic systems has greatly expanded the scope and utility of this reaction in pharmaceutical synthesis.

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, offer a more economical alternative to palladium-based systems. rsc.org These reactions are effective for coupling (hetero)aryl halides with a wide range of N-nucleophiles, including cyclic secondary amines like piperidine. organic-chemistry.orgrsc.org The use of specific ligands, such as α-benzoin oxime, can promote the coupling of even less reactive chlorides, providing a versatile tool for constructing N-aryl and N-heteroaryl compounds. organic-chemistry.org Other transition metals, like rhodium and iridium, are used to catalyze reactions such as hydroamination, which involves the direct addition of an amine N-H bond across an alkene, offering an atom-economical route to substituted amines.

Green Chemistry Principles in Synthesis of Piperidine and Morpholine Derivatives

The synthesis of heterocyclic compounds, particularly piperidine and morpholine scaffolds that are central to numerous pharmaceuticals, is increasingly guided by the principles of green chemistry. pharmjournal.ru These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. acs.orgunibo.it The adoption of greener synthetic routes is not only an environmental imperative but also offers economic benefits through reduced processing costs and operational simplicity. researchgate.netrasayanjournal.co.in

One of the cornerstones of green synthesis is maximizing atom economy, ensuring that most of the atoms from the reactants are incorporated into the final product. acs.org Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, exemplify this principle. taylorfrancis.com They are highly advantageous over traditional linear syntheses due to their operational simplicity, shorter reaction times, and avoidance of intermediate isolation and purification steps. semanticscholar.org

Numerous MCRs have been developed for the one-pot synthesis of highly functionalized piperidines. taylorfrancis.comgrowingscience.com For instance, a four-component reaction involving aromatic aldehydes, anilines, and β-ketoesters in water, catalyzed by the non-toxic and recyclable sodium lauryl sulfate (B86663) (SLS), produces highly substituted piperidines at room temperature with moderate to high yields. researchgate.netsemanticscholar.org This approach eliminates the need for volatile and hazardous organic solvents. semanticscholar.org Other catalysts like zirconium tetrachloride and sulfamic acid have also been effectively used in MCRs for piperidine synthesis. taylorfrancis.comresearchgate.net Similarly, a de novo assembly of highly substituted morpholines has been achieved through a one-pot Ugi-cyclization procedure, demonstrating the utility of MCRs for this scaffold as well. acs.org

| Catalyst | Solvent | Reaction Time | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Sodium Lauryl Sulfate (SLS) | Water | 5-8 hours | 85-92% | Environmentally friendly, recyclable catalyst, aqueous medium. researchgate.net |

| ZrOCl₂·8H₂O | Ethanol | Not Specified | High | Aqua-compatible catalyst for functionalized piperidine scaffolds. taylorfrancis.com |

| Citric Acid | Not Specified | Not Specified | High | A green and readily available organo-catalyst. growingscience.com |

| NaH (for cyclization) | Acetonitrile | 1 hour | 50-68% (one-pot) | One-pot Ugi-cyclization for morpholine synthesis. acs.org |

A key principle of green chemistry is the design for energy efficiency. Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often improving product yields. rasayanjournal.co.inmdpi.com This technique has been successfully applied to the synthesis of various piperidine and morpholine derivatives. nih.govresearchgate.net For example, a series of new acetamide (B32628) derivatives incorporating pyrrolidine, piperidine, and morpholine moieties were synthesized efficiently under microwave irradiation. mdpi.comnih.gov This method not only accelerates the chemical process but also aligns with the goal of minimizing energy consumption. mdpi.com

The reduction or elimination of hazardous organic solvents is a critical goal in green chemistry. rasayanjournal.co.in A significant advancement in this area is the development of synthetic protocols that operate in water or under solvent-free conditions. The aforementioned MCR for piperidine synthesis using SLS as a catalyst is a prime example of a reaction conducted in water. semanticscholar.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. researchgate.net Furthermore, solvent-free reactions, where the reactants are mixed without a solvent, represent an even cleaner approach, simplifying workup and reducing waste. rasayanjournal.co.inresearchgate.net

Utilizing renewable feedstocks instead of depleting fossil fuels is a fundamental aspect of sustainable chemistry. researchgate.net A notable innovation in this domain is the synthesis of piperidine from furfural (B47365), a platform chemical derived from lignocellulosic biomass. researchgate.netlupinepublishers.com A unique surface single-atom alloy catalyst (Ru₁CoNP/HAP) has been shown to enable the one-pot conversion of furfural to piperidine in high yields (up to 93%) under mild conditions. researchgate.net This catalytic strategy proceeds through a cascade of amination, hydrogenation, and ring rearrangement, offering a sustainable pathway to a crucial heterocyclic core. researchgate.net This approach not only provides a green route to piperidine but also opens avenues for creating valuable drugs and other chemicals from renewable resources. researchgate.netnih.gov

| Heterocycle | Starting Material | Key Reagents/Catalyst | Green Principle Applied | Yield |

|---|---|---|---|---|

| Piperidine | Furfural (from biomass) | Ru₁CoNP/HAP, NH₃, H₂ | Use of Renewable Feedstocks, Catalysis | Up to 93% researchgate.net |

| Morpholine | 1,2-amino alcohols | Ethylene (B1197577) sulfate, tBuOK | Use of Less Hazardous Reagents, High Atom Economy | High Yields chemrxiv.org |

| Substituted Piperidines | Aldehydes, Amines, β-ketoesters | Sodium Lauryl Sulfate (SLS) in Water | Safer Solvents (Water), MCR | 85-92% researchgate.net |

| Morpholine Acetamides | Chloroacetyl chloride, Amines | Microwave Irradiation | Design for Energy Efficiency | High Yields mdpi.com |

Traditional methods for synthesizing morpholines from 1,2-amino alcohols can be inefficient. chemrxiv.org Recent research has focused on developing simpler, high-yielding, and environmentally benign protocols. A notable example is a one or two-step, redox-neutral process that uses inexpensive and less hazardous reagents like ethylene sulfate and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.org This methodology offers significant environmental and safety benefits over conventional approaches and is scalable, highlighting a practical application of green chemistry principles to the synthesis of this important heterocycle. chemrxiv.org

Advanced Spectroscopic and Structural Characterization of 4 3 Methyl 3 Piperidinyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) and morpholine (B109124) rings, as well as the methyl group. The morpholine protons adjacent to the oxygen atom would appear furthest downfield among the ring protons due to the deshielding effect of the electronegative oxygen. The piperidine protons would exhibit complex multiplets due to spin-spin coupling. The methyl group, being attached to a quaternary carbon, would appear as a sharp singlet.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms bonded to nitrogen and oxygen would be shifted downfield. The quaternary carbon at the 3-position of the piperidine ring would be a key identifier.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3-Methyl-3-piperidinyl)morpholine in CDCl₃ This interactive table provides predicted chemical shift ranges based on data from analogous structures.

| Atom Position (Piperidine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-H₂ | 2.50 - 2.90 (m) | 55.0 - 60.0 |

| C3-CH₃ | 0.90 - 1.10 (s) | 20.0 - 25.0 |

| C3 (quaternary) | --- | 35.0 - 40.0 |

| C4-H₂ | 1.40 - 1.80 (m) | 25.0 - 30.0 |

| C5-H₂ | 1.40 - 1.80 (m) | 24.0 - 29.0 |

| C6-H₂ | 2.60 - 3.00 (m) | 46.0 - 50.0 |

| Atom Position (Morpholine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₂ (adjacent to N) | 2.40 - 2.80 (t) | 50.0 - 55.0 |

s = singlet, t = triplet, m = multiplet

To unambiguously assign the signals predicted above and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the tracing of the proton connectivity within the piperidine ring (e.g., H2-H4-H5-H6) and the morpholine ring (N-CH₂-CH₂-O).

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon atom it is directly attached to. This technique is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. A key expected correlation would be between the protons of the methyl group (C3-CH₃) and the quaternary C3 carbon, as well as the adjacent C2 and C4 carbons of the piperidine ring. Furthermore, correlations between the C2 and C6 protons of the piperidine ring and the N-CH₂ carbons of the morpholine ring would definitively establish the connection point between the two heterocyclic systems.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations of the aliphatic rings.

C-H Stretching: Strong absorption bands in the IR spectrum between 2850 and 3000 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups.

C-O-C Stretching: The most characteristic feature of the morpholine ring would be a strong, distinct band in the IR spectrum, typically around 1115-1125 cm⁻¹, corresponding to the asymmetric C-O-C (ether) stretching vibration.

C-N Stretching: The stretching vibrations for the tertiary amine C-N bonds would appear in the fingerprint region of the IR spectrum, generally between 1020 and 1250 cm⁻¹.

CH₂ Bending: Scissoring and rocking vibrations for the numerous CH₂ groups would be visible in the 1440-1470 cm⁻¹ region.

Table 2: Expected Vibrational Bands for this compound This interactive table summarizes the key expected absorption frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman | Strong |

| CH₂ Scissoring | 1440 - 1470 | IR | Medium |

| C-O-C Asymmetric Stretch | 1115 - 1125 | IR | Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₂₀N₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The predicted monoisotopic mass is 184.1576 u.

Under electron ionization (EI), the molecule would produce a characteristic fragmentation pattern. The molecular ion peak (M⁺˙) at m/z 184 would likely be observed. Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms is a common pathway for amines. This could lead to the loss of a methyl radical ([M - 15]⁺ at m/z 169) or cleavage within the piperidine ring.

Ring Cleavage: Fragmentation of either the piperidine or morpholine ring can occur. A prominent fragmentation would be the cleavage of the bond between the two rings, potentially leading to ions corresponding to the 3-methyl-3-piperidinyl cation (m/z 98) or the morpholine radical cation (m/z 86).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound This interactive table lists plausible m/z values for major fragments.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 184 | [M]⁺˙ (Molecular Ion) |

| 169 | [M - CH₃]⁺ |

| 98 | [C₆H₁₂N]⁺ (3-Methyl-3-piperidinyl cation) |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide unambiguous information about its three-dimensional structure in the solid state. This technique would reveal precise bond lengths, bond angles, and the conformation of the heterocyclic rings. Based on extensive studies of similar systems, both the piperidine and morpholine rings are expected to adopt a stable chair conformation. iucr.org The analysis would also determine the relative orientation of the methyl group on the piperidine ring (axial vs. equatorial).

Chemical Applications and Broader Research Significance of 4 3 Methyl 3 Piperidinyl Morpholine Scaffolds

Utilization as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The inherent structural features of the 4-(3-methyl-3-piperidinyl)morpholine scaffold make it a versatile intermediate for the synthesis of more complex molecular architectures. The presence of both a tertiary amine in the piperidine (B6355638) ring and the morpholine (B109124) moiety provides multiple points for chemical modification and elaboration.

A notable example of a closely related scaffold in synthesis is the preparation of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. In this synthesis, 3-methyl-2,6-diphenylpiperidin-4-one is reacted with formaldehyde and morpholine in a mixture of ethanol and dimethylformamide (DMF). The reaction proceeds by warming the mixture, leading to the formation of the target molecule, which can then be isolated and purified by recrystallization. semanticscholar.org This transformation highlights the utility of the piperidinyl and morpholine moieties as reactive components for constructing more elaborate structures. semanticscholar.org

Similarly, the synthesis of N-(4-morpholine methyl)-piperidines has been reported through a reaction involving morpholine, formaldehyde, and piperidine. This process first generates N-hydroxymethyl morpholine, which then reacts with piperidine upon heating to yield the final product. google.com These examples, while not the exact title compound, demonstrate the principle of using piperidine and morpholine units in tandem to create larger, functionalized molecules. The 3-methyl group on the piperidine ring in the target scaffold introduces a chiral center, offering the potential for creating stereoisomers of more complex downstream products.

The general synthetic utility of piperidine and morpholine derivatives is well-established. They are considered privileged structures in medicinal chemistry and serve as key building blocks in the development of new pharmacologically active substances. researchgate.netpharmjournal.rubohrium.com The combination of these two heterocyclic systems in the this compound scaffold provides a unique three-dimensional framework that can be exploited in fragment-based drug discovery and the synthesis of novel chemical entities. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Piperidine-Morpholine Scaffolds

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| 3-Methyl-2,6-diphenylpiperidin-4-one, Morpholine, Formaldehyde | Ethanol, DMF, 60 °C | 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one | semanticscholar.org |

| Morpholine, Formaldehyde, Piperidine | Heating | N-(4-Morpholine methyl)-piperidine | google.com |

| 1-Benzyl-4-piperidone, Morpholine | Toluene, Heat; then H₂, Pd/C | 4-Morpholinopiperidine (B1299061) | google.com |

Role in the Development of Organocatalytic Systems

While specific studies detailing the use of this compound as an organocatalyst are not prevalent, the constituent morpholine and piperidine moieties are well-known components of various organocatalytic systems. Organocatalysts are small organic molecules that can accelerate chemical reactions, often with high stereoselectivity.

Morpholine-based organocatalysts have been explored, particularly in reactions proceeding through an enamine intermediate. However, it has been observed that the pyrrolidine nucleus is often more efficient than morpholine or piperidine in such transformations. The lower reactivity of morpholine-enamines is attributed to the presence of the oxygen atom, which increases the ionization potential and reduces the nucleophilicity of the enamine, as well as the pronounced pyramidalization of the nitrogen atom. frontiersin.org

Despite these challenges, researchers have successfully developed highly efficient morpholine-based organocatalysts. For instance, β-morpholine amino acids have been synthesized and tested in the 1,4-addition reaction of aldehydes to nitroolefins, affording products with excellent yields and high diastereo- and enantioselectivity. frontiersin.org This demonstrates that with appropriate design, the morpholine scaffold can be effectively utilized in organocatalysis.

Furthermore, morpholine has been used to modify solid-supported catalysts. For example, a palladium catalyst supported on γ-Al2O3 encapsulated with an amino poly (styrene-co-maleic anhydride) polymer was modified with morpholine. This modified catalyst exhibited excellent selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline by acting as an immobilized dechlorination inhibitor. mdpi.com This suggests a potential application for piperidinyl-morpholine scaffolds in the development of heterogenized and modified catalyst systems. The chiral nature of the this compound scaffold makes it an intriguing candidate for the development of novel asymmetric organocatalysts.

Fundamental Contributions to Heterocyclic and Stereoselective Chemistry

The synthesis and study of substituted piperidines and morpholines, including scaffolds like this compound, contribute significantly to the fields of heterocyclic and stereoselective chemistry. The construction of these molecules often requires the development of new synthetic methodologies and a deep understanding of stereochemical control.

The synthesis of polysubstituted piperidines is a key area of research due to their prevalence in natural products and pharmaceuticals. mdma.ch The introduction of a methyl group at the 3-position of the piperidine ring, as in the title compound, creates a stereocenter. The stereoselective synthesis of such substituted piperidines is a challenge that drives innovation in synthetic methods. For instance, the systematic synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates has been achieved through strategies like pyridine (B92270) hydrogenation and base-mediated epimerization. nih.gov These approaches provide access to a diverse range of 3D fragment building blocks for drug discovery. nih.gov

The presence of the morpholine ring adds another layer of complexity and functionality. The stereoselective synthesis of morpholine derivatives is also an active area of research. For example, a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been developed, where the stereochemistry of a newly formed stereocenter was controlled. semanticscholar.org

The coupling of these two distinct heterocyclic rings into a single scaffold like this compound presents unique synthetic challenges and opportunities. The relative stereochemistry between the methyl group on the piperidine ring and the point of attachment of the morpholine ring can lead to different diastereomers, each potentially having distinct chemical and biological properties. The development of synthetic routes that can selectively produce a single stereoisomer of such compounds is a valuable contribution to stereoselective chemistry.

Emerging Research Areas and Future Perspectives in Chemical Investigations

The this compound scaffold and its derivatives are poised to find applications in several emerging areas of chemical research, particularly in medicinal chemistry and materials science. The combination of the piperidine and morpholine heterocycles in a single molecule creates a platform for the development of novel compounds with unique properties.

One significant area of emerging research is the use of complex piperidinyl-morpholine derivatives as therapeutic agents. For example, a complex molecule, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), has been identified as a positive allosteric modulator of the GLP-1 receptor, which is a target for the treatment of diabetes and obesity. mdpi.com This finding highlights the potential of the piperidinyl-morpholine scaffold to interact with biological targets and elicit specific physiological responses. mdpi.com

Furthermore, the incorporation of piperidine and morpholine moieties into larger molecular frameworks has been shown to be a successful strategy in the design of novel antitumor agents. acs.orgnih.gov These heterocyclic fragments can be appended to other pharmacophores, such as benzimidazolyl-quinoxalines, to create hybrid molecules with enhanced biological activity. acs.orgnih.gov The this compound scaffold could serve as a key building block in the combinatorial synthesis of libraries of such compounds for high-throughput screening.

In the future, research is likely to focus on the development of more efficient and stereoselective synthetic routes to access a wider variety of substituted this compound derivatives. The exploration of their applications in organocatalysis, particularly in asymmetric synthesis, remains a promising avenue. Moreover, the unique physicochemical properties imparted by the combination of the piperidine and morpholine rings may lead to their use in the development of new materials with tailored properties. As our understanding of the structure-activity relationships of these scaffolds deepens, we can expect to see the emergence of new and innovative applications in various fields of chemical science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3-Methyl-3-piperidinyl)morpholine with high purity?

- Methodology : Utilize a multi-step approach starting with morpholine derivatives and piperidine precursors. For example, chloroacetylation of morpholine (using chloroacetyl chloride and a base like NaOH) can generate reactive intermediates, followed by nucleophilic substitution with 3-methylpiperidine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Reaction monitoring via TLC and characterization by , , and HPLC-MS are critical for quality control .

Q. How can researchers characterize the vibrational modes of this compound under ambient conditions?

- Methodology : Employ Raman and IR spectroscopy to map C-H stretching (2800–3100 cm) and morpholine/piperidine ring vibrations (1100–1200 cm). Compare experimental spectra with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) for band assignment. Pressure-dependent studies (0–3.5 GPa) may reveal phase transitions, as observed in morpholine derivatives under high pressure .

Advanced Research Questions

Q. How can pressure-induced conformational changes in this compound be experimentally validated?

- Experimental Design : Use diamond anvil cells (DACs) to apply hydrostatic pressure (0–5 GPa) while collecting Raman spectra. Monitor peak splitting (e.g., C-H stretching modes at ~3000 cm) and shifts in ring vibrations. Cross-validate with synchrotron X-ray diffraction to detect structural phase transitions. Discontinuities in plots (e.g., at 0.7 or 2.5 GPa) suggest pressure-driven molecular rearrangements .

Q. What strategies resolve contradictions in computational vs. experimental data for molecular stability?

- Analysis Framework :

Re-examine computational parameters (e.g., basis sets, solvation models) to ensure alignment with experimental conditions.

Perform temperature-dependent NMR or dielectric spectroscopy to assess hydrogen bonding (C–H···O interactions) and van der Waals forces, which DFT may underestimate.

Use molecular dynamics (MD) simulations to model crystalline packing effects, which influence stability .

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

- Stereoselective Synthesis :

- Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric alkylation of morpholine precursors.

- Use enantiopure starting materials (e.g., (R)- or (S)-3-methylpiperidine) and monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Optimize reaction conditions (solvent polarity, temperature) to minimize racemization during ring closure .

Q. What in silico approaches predict the biological activity of this compound analogs?

- Computational Workflow :

Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., p38 MAP kinase, as in SB-202190 analogs) to assess binding affinity.

Validate predictions with in vitro enzyme inhibition assays (IC measurements).

Use QSAR models to correlate substituent effects (e.g., fluorine substitution) with activity trends observed in related morpholine-piperidine hybrids .

Methodological Challenges and Solutions

Q. How should thermal degradation pathways of this compound be analyzed?

- Techniques :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air.

- GC-MS/HPLC : Identify degradation products (e.g., morpholine fragments) after accelerated stability testing (40°C/75% RH for 6 months).

- DFT Calculations : Model bond dissociation energies (BDEs) to predict labile sites (e.g., C–N bonds adjacent to methyl groups) .

Q. What in vitro assays are suitable for preliminary toxicity screening?

- Assay Portfolio :

- Cytotoxicity : MTT assay on HepG2 or HEK293 cells (24–72 hr exposure).

- Genotoxicity : Ames test (TA98/TA100 strains) to detect frameshift mutations.

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.